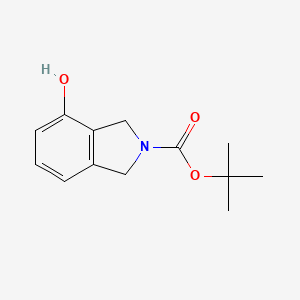

tert-Butyl 4-hydroxyisoindoline-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl 4-hydroxyisoindoline-2-carboxylate: is an organic compound with the molecular formula C13H17NO3 . It is a derivative of isoindoline, a heterocyclic compound that contains a

生物活性

tert-Butyl 4-hydroxyisoindoline-2-carboxylate (CAS Number: 871013-92-2) is a chemical compound that has garnered attention for its potential biological activities, particularly as an inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

- Molecular Formula : C13H17NO3

- Molecular Weight : 235.28 g/mol

- Structural Characteristics : The compound features a tert-butyl group and a hydroxyisoindoline structure, which contribute to its biological properties.

Synthesis

The synthesis of this compound can be achieved through various routes. One notable method involves the reaction of N-BOC-isoindoline-4-boronic acid with dihydrogen peroxide in the presence of ammonium chloride in tetrahydrofuran, yielding a high purity product (97.9%) after extraction and purification steps .

Inhibition of ROCK1 and ROCK2

Recent studies have identified this compound as a potent inhibitor of Rho kinases (ROCKs). These kinases play crucial roles in various cellular processes, including cytoskeletal dynamics and cell migration. Inhibiting ROCK activity has therapeutic implications for diseases such as cancer and cardiovascular disorders.

Key Findings :

- The compound demonstrated significant inhibition of IL-17 secretion in T-cells, suggesting potential anti-inflammatory properties .

- In vitro assays showed that it effectively reduced the secretion of pro-inflammatory cytokines, indicating its role in modulating immune responses .

Case Studies

- Cancer Research : A study examining the effects of ROCK inhibitors on tumor growth found that this compound significantly reduced tumor size in mouse models by inhibiting cell proliferation and promoting apoptosis .

- Cardiovascular Health : Another investigation focused on the compound's ability to regulate vascular smooth muscle cell contraction. The results indicated that it could prevent excessive contraction induced by various stimuli, thereby offering a potential therapeutic avenue for hypertension .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- GI Absorption : High

- Blood-Brain Barrier Permeability : Yes

- CYP450 Interaction : Does not inhibit major CYP enzymes (CYP1A2, CYP2C19, CYP3A4), indicating a low potential for drug-drug interactions .

Data Table: Pharmacological Properties

| Property | Value |

|---|---|

| GI Absorption | High |

| BBB Permeability | Yes |

| CYP Inhibition | None |

| Log Po/w (iLOGP) | 2.49 |

| Log Kp (skin permeation) | -6.83 cm/s |

科学的研究の応用

Inhibition of Rho Kinases (ROCK1 and ROCK2)

Recent studies have identified tert-butyl 4-hydroxyisoindoline-2-carboxylate as a potent inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). These kinases are crucial in various cellular processes, including cytoskeletal dynamics and cell migration. Inhibiting ROCK activity has therapeutic implications for several diseases, including cancer and cardiovascular disorders.

Key Findings :

- The compound demonstrated significant inhibition of IL-17 secretion in T-cells, suggesting potential anti-inflammatory properties.

- In vitro assays indicated that it effectively reduced the secretion of pro-inflammatory cytokines, modulating immune responses.

Cancer Research

A study investigated the effects of ROCK inhibitors on tumor growth, revealing that this compound significantly reduced tumor size in mouse models. The mechanism involved inhibiting cell proliferation and promoting apoptosis.

Cardiovascular Health

Another investigation focused on the compound's ability to regulate vascular smooth muscle cell contraction. Results indicated that it could prevent excessive contraction induced by various stimuli, suggesting a potential therapeutic avenue for hypertension.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

| Property | Value |

|---|---|

| GI Absorption | High |

| Blood-Brain Barrier Permeability | Yes |

| CYP450 Interaction | None |

| Log Po/w (iLOGP) | 2.49 |

| Log Kp (skin permeation) | -6.83 cm/s |

These properties indicate a low potential for drug-drug interactions and favorable absorption characteristics.

特性

IUPAC Name |

tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h4-6,15H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWGDHUTSZFFIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。